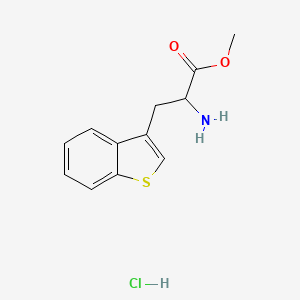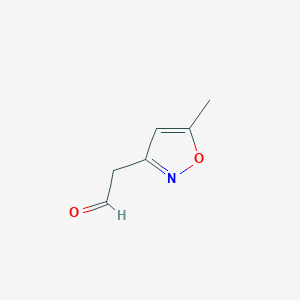
2-(5-Methylisoxazol-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring. This specific compound features a methyl group at the 5-position of the oxazole ring and an acetaldehyde group at the 2-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Another method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under mild conditions, minimizing the need for additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids or bases.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-phenyloxazole: Similar structure but with a phenyl group instead of an acetaldehyde group.
5-methyl-1,2,4-oxadiazole: Contains an additional nitrogen atom in the ring.
2-(5-methyl-1,2-thiazol-3-yl)acetaldehyde: Sulfur atom replaces the oxygen in the ring.
Uniqueness
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-5-4-6(2-3-8)7-9-5/h3-4H,2H2,1H3 |
Clave InChI |
WQHFCNBJJWWMOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
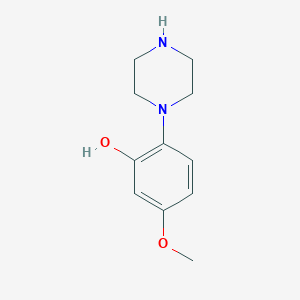
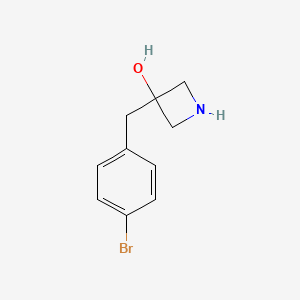
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
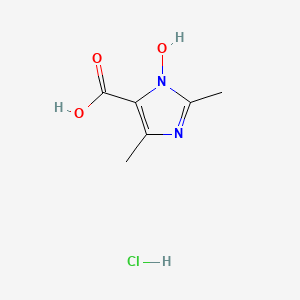
![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)
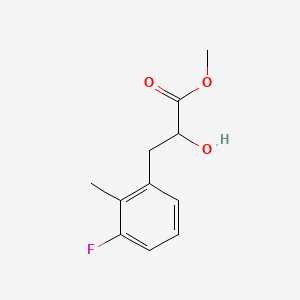
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)


